molecular formula C9H16S4 B014854 Bis(1,3-dithian-2-yl)methane CAS No. 14947-51-4

Bis(1,3-dithian-2-yl)methane

Cat. No.: B014854
CAS No.: 14947-51-4
M. Wt: 252.5 g/mol
InChI Key: DCJKPLNHQJEQOL-UHFFFAOYSA-N
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Description

Bis(1,3-dithian-2-yl)methane: is an organic compound with the molecular formula C₉H₁₆S₄. It is characterized by the presence of two 1,3-dithiane rings connected by a methylene bridge. This compound is known for its stability and unique chemical properties, making it a valuable reagent in organic synthesis and various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1,3-dithian-2-yl)methane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimercaptopropane with 1,1,3,3-tetramethoxypropane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is typically carried out in chloroform and acetic acid, with heating for about 2 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors in industrial production would include optimizing reaction conditions, ensuring high yield, and maintaining purity.

Chemical Reactions Analysis

Types of Reactions: Bis(1,3-dithian-2-yl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Bis(1,3-dithian-2-yl)methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,3-Dithiane: A simpler compound with one 1,3-dithiane ring.

    Bis(1,3-dithian-2-yl)ethane: Similar structure but with an ethylene bridge instead of a methylene bridge.

    Bis(1,3-dithian-2-yl)propane: Similar structure but with a propylene bridge.

Uniqueness: Bis(1,3-dithian-2-yl)methane is unique due to its dual 1,3-dithiane rings connected by a methylene bridge, providing enhanced stability and reactivity compared to its analogs. This makes it particularly useful as a protecting group and in the synthesis of complex molecules .

Properties

IUPAC Name

2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299782
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14947-51-4
Record name NSC132850
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Methylenebis(1,3-dithiane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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